Nickel bis(sulphamidate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel bis(sulphamidate) can be synthesized by reacting nickel carbonate or nickel hydroxide with sulfamic acid in an aqueous solution. The reaction typically proceeds at room temperature, and the product is obtained by evaporating the water from the solution .
Industrial Production Methods: In industrial settings, nickel bis(sulphamidate) is produced by dissolving nickel metal or nickel oxide in sulfamic acid. The reaction is carried out in large reactors, and the resulting solution is concentrated to obtain the desired product. The process is optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Nickel bis(sulphamidate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel.
Substitution: It can undergo substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like hydrogen gas or sodium borohydride.
Substitution: Involves ligands such as ammonia or phosphines under mild conditions.
Major Products Formed:
Oxidation: Nickel oxide (NiO)
Reduction: Metallic nickel (Ni)
Substitution: Various nickel complexes depending on the ligands used.
Scientific Research Applications
Nickel bis(sulphamidate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for nickel plating and as a catalyst in various chemical reactions.
Biology: It is employed in studies involving nickel’s biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical devices and treatments.
Industry: It is extensively used in electroplating, electronics, and the production of printed circuit boards
Mechanism of Action
The mechanism by which nickel bis(sulphamidate) exerts its effects involves the release of nickel ions (Ni2+). These ions interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved include:
Catalytic Activity: Nickel ions can act as catalysts in redox reactions.
Protein Binding: Nickel ions can bind to proteins, affecting their activity and stability
Comparison with Similar Compounds
Nickel bis(sulphamidate) can be compared with other nickel compounds such as:
Nickel sulfate (NiSO4): Used in electroplating and as a precursor for other nickel compounds.
Nickel chloride (NiCl2): Commonly used in chemical synthesis and as a catalyst.
Nickel nitrate (Ni(NO3)2): Used in the production of nickel catalysts and in electroplating.
Uniqueness: Nickel bis(sulphamidate) is unique due to its high solubility, fast plating speed, and low internal stress in electroplating applications. It also has a lower environmental impact compared to other nickel salts .
Properties
IUPAC Name |
nickel;sulfamic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO3S.Ni/c1-5(2,3)4;/h(H3,1,2,3,4); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITXJPASYXFQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)O.[Ni] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NNiO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13770-89-3 | |
Record name | Nickel sulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13770-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nickel sulfamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.